
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a brominated benzofuran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination of a benzofuran precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, which is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The bromine atoms in the compound can participate in halogen bonding, which can enhance its binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dibromo-2,3-dihydro-1-benzofuran: Lacks the amine group present in (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine.
5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Contains only one bromine atom.
7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Bromination occurs at a different position.
Uniqueness
The presence of two bromine atoms at specific positions and the amine group in this compound makes it unique. This structural configuration can result in distinct chemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H7Br2NO |
|---|---|
Poids moléculaire |
292.95 g/mol |
Nom IUPAC |
(3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
Clé InChI |
VUOWVPWNLZNXID-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Br)N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)

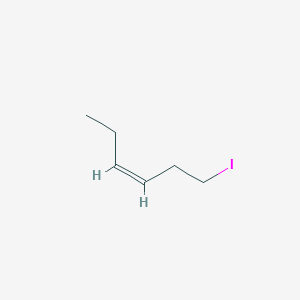
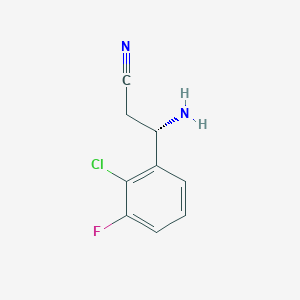
![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)


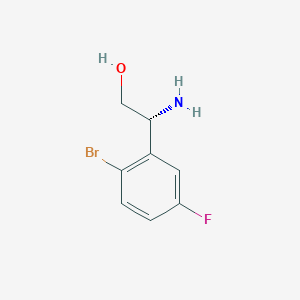
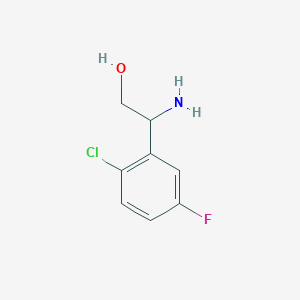
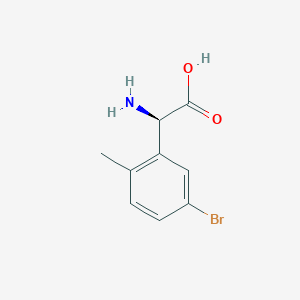
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
